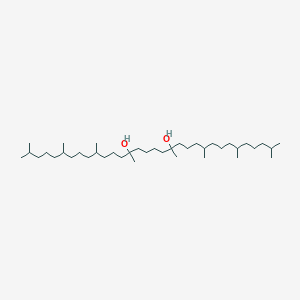
2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol is a complex organic compound with the molecular formula C40H82O2 It is a derivative of lycopane, a 40-carbon alkane isoprenoid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol typically involves multi-step organic reactions. One common approach is the reduction of lycopane derivatives using specific reducing agents under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its role in biological systems, particularly in anoxic environments.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structural similarity to other isoprenoids suggests potential roles in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lycopane: A 40-carbon alkane isoprenoid, structurally similar but without the diol functional groups.
Squalane: Another isoprenoid, often used in cosmetics and pharmaceuticals.
Phytane: A branched alkane, commonly found in geological samples.
Uniqueness
2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol is unique due to its specific functional groups and its presence in anoxic environments. Its diol groups provide additional reactivity compared to similar compounds like lycopane and squalane, making it valuable for various chemical and biological studies.
Propriétés
IUPAC Name |
2,6,10,14,19,23,27,31-octamethyldotriacontane-14,19-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O2/c1-33(2)19-13-21-35(5)23-15-25-37(7)27-17-31-39(9,41)29-11-12-30-40(10,42)32-18-28-38(8)26-16-24-36(6)22-14-20-34(3)4/h33-38,41-42H,11-32H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOXDUIXESXVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(CCCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00762136 |
Source


|
| Record name | 1,1',2,2',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15'-Hexacosahydro-psi,psi-carotene-13,13'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00762136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105955-45-1 |
Source


|
| Record name | 1,1',2,2',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15'-Hexacosahydro-psi,psi-carotene-13,13'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00762136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
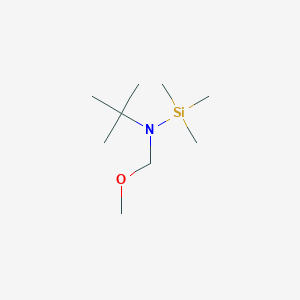
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

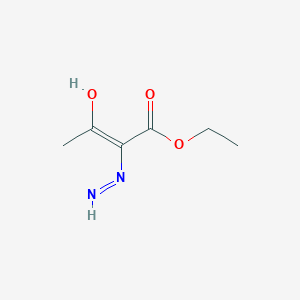
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
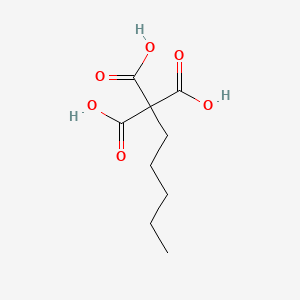

![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
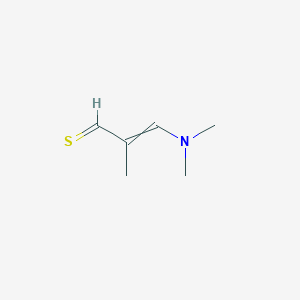
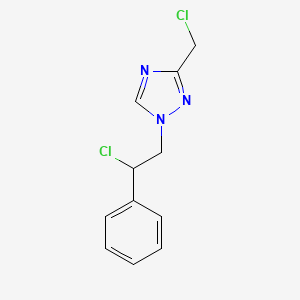
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
